3-Methyl-4-(phenylsulfonyl)-1,2,5-oxadiazole
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Overview
Description
3-Methyl-4-(phenylsulfonyl)-1,2,5-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a methyl group at the 3-position and a phenylsulfonyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(phenylsulfonyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable nitrile oxide with a sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(phenylsulfonyl)-1,2,5-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfoxides or sulfides.
Scientific Research Applications
3-Methyl-4-(phenylsulfonyl)-1,2,5-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(phenylsulfonyl)-1,2,5-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-(methylsulfonyl)phenol: This compound has a similar sulfonyl group but differs in the core structure.
Thiazoles: These compounds also contain a heterocyclic ring with sulfur, but their chemical properties and applications can differ significantly.
Uniqueness
3-Methyl-4-(phenylsulfonyl)-1,2,5-oxadiazole is unique due to its specific combination of the oxadiazole ring and the phenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-methyl-1,2,5-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-7-9(11-14-10-7)15(12,13)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGMRXSTBCVRPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879726 |
Source
|
Record name | FURAZAN, METHYL(PHENYLSULFONYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49739-42-6 |
Source
|
Record name | FURAZAN, METHYL(PHENYLSULFONYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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